molecular formula C11H11F2N3O B15048374 2-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)phenol

2-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)phenol

Cat. No.: B15048374
M. Wt: 239.22 g/mol
InChI Key: CEKMPSIOSIJIBI-UHFFFAOYSA-N
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Description

2-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)phenol is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a difluoromethyl group attached to a pyrazole ring, which is further connected to a phenol group through an aminomethyl linkage. The presence of the difluoromethyl group imparts distinct chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)phenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones under oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and a metal catalyst.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are frequently used.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of a nitro group can produce amines.

Mechanism of Action

The mechanism of action of 2-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)phenol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique positioning of the difluoromethyl group and the aminomethyl linkage to the phenol group in 2-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)phenol imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C11H11F2N3O

Molecular Weight

239.22 g/mol

IUPAC Name

2-[[[1-(difluoromethyl)pyrazol-3-yl]amino]methyl]phenol

InChI

InChI=1S/C11H11F2N3O/c12-11(13)16-6-5-10(15-16)14-7-8-3-1-2-4-9(8)17/h1-6,11,17H,7H2,(H,14,15)

InChI Key

CEKMPSIOSIJIBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NN(C=C2)C(F)F)O

Origin of Product

United States

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